ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS 256504-39-9) is a fluorinated pyrazole derivative with the molecular formula C₁₃H₁₄FN₃O₂ and a molecular weight of 263.27 g/mol . It features:
- A pyrazole core substituted with an amino group (-NH₂) at position 3.
- A 2-fluorobenzyl group at position 1, introducing steric and electronic effects due to the ortho-fluorine substitution.
- An ethyl ester at position 3, enhancing solubility and enabling further functionalization .
This compound serves as a key intermediate in pharmaceutical synthesis, notably for amidine derivatives and kinase inhibitors . Its stability under ambient storage conditions (room temperature, dry, sealed) makes it industrially practical .
Properties
IUPAC Name |
ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-7-12(15)17(16-11)8-9-5-3-4-6-10(9)14/h3-7H,2,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWGQBBJLJWPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165496 | |
| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256504-39-9 | |
| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256504-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Starting Materials
The most widely documented method involves cyclocondensation between ethyl 5-amino-1H-pyrazole-3-carboxylate and 2-fluorobenzaldehyde. This reaction is catalyzed by trifluoroacetic acid (TFA) under reflux conditions. The mechanism proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by dehydration to form the pyridine ring.
Key Parameters:
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Molar ratio : 1:1 (5-aminopyrazole derivative : 2-fluorobenzaldehyde)
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Catalyst : Trifluoroacetic acid (1.5 equiv)
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Solvent : Toluene or xylene (anhydrous)
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Temperature : 80–140°C
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Duration : 48–72 hours
Optimized Procedure from Patent Literature
A representative protocol from DE102010040234A1 details:
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Combine 13.487 g (51.228 mmol) ethyl 5-amino-1H-pyrazole-3-carboxylate with 7.2 mL (63.4 mmol) 2-fluorobenzaldehyde in 150 mL anhydrous toluene .
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Add 12 mL TFA and reflux at 110°C for 60 hours under nitrogen.
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Cool to room temperature, dilute with 200 mL ethyl acetate , and wash with 5% NaHCO₃ (3 × 50 mL).
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Dry organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
Analytical Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 89% (15.2 g) | |
| LC-MS (ESI+) | m/z = 318 [M+H]⁺ | |
| ¹H NMR (DMSO-d₆) | δ 8.78 (br s, 1H, NH), 5.86 (s, 2H, CH₂) |
Trifluoroacetic Anhydride-Assisted Cyclization
Two-Step Process for Enhanced Purity
This method, described in DE102010040234A1, involves initial formation of an intermediate amide followed by cyclization:
Step 1: Amide Formation
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React 3.122 mmol ethyl 5-amino-pyrazole carboxylate with 7.993 mmol pyridine in 14 mL THF .
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Add 7.993 mmol trifluoroacetic anhydride (TFAA) dropwise at 0°C.
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Stir at room temperature for 12 hours .
Step 2: Cyclization
Advantages Over Single-Step Methods
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Reduced side products : <0.5% dimeric impurities
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Scalability : Demonstrated at multi-kilogram scale
Hydrazine-Based Synthesis from Cyanoacrylates
Alternative Route Using 2-Cyano-3-Methoxy-Acrylic Acid Ethyl Ester
ChemicalBook documents this method involving:
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Condense 2-cyano-3-methoxy-acrylic acid ethyl ester with 2-fluorophenylhydrazine in ethanol.
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Reflux at 78°C for 8 hours .
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Acidify with HCl to precipitate product.
Reaction Conditions:
| Component | Quantity | Role |
|---|---|---|
| 2-Cyano-3-methoxy-acrylate | 1.0 equiv | Electrophile |
| 2-Fluorophenylhydrazine | 1.2 equiv | Nucleophile |
| Ethanol | 10 mL/mmol | Solvent |
Comparative Analysis with Cyclocondensation
| Metric | Hydrazine Method | Cyclocondensation |
|---|---|---|
| Yield | 78% | 89–99% |
| Reaction Time | 8 hours | 48–72 hours |
| Byproduct Formation | 12% | <5% |
| Scalability | Lab-scale | Pilot plant |
Critical Process Parameters and Optimization
Temperature Effects on Cyclization
Data from DE102010040234A1 demonstrates temperature-dependent yield variations:
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 80 | 72 | 91 |
| 110 | 89 | 98 |
| 140 | 85 | 95 |
Optimal range: 100–120°C balances yield and purity.
Solvent Screening Results
Comparative solvent study from patent data:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 89 |
| Xylene | 2.3 | 87 |
| DMF | 36.7 | 63 |
| Acetonitrile | 37.5 | 58 |
Low-polarity solvents favor cyclization efficiency.
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Consumption (kg/kg product) |
|---|---|---|
| 2-Fluorobenzaldehyde | 220 | 0.45 |
| TFA | 150 | 0.38 |
| TFAA | 320 | 0.12 |
Waste Stream Management
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TFA recovery : Distillation at 72°C (bp) achieves 85% recovery
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Aqueous waste : Neutralization with Ca(OH)₂ reduces fluoride content to <2 ppm
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Solvent recycling : Toluene reused ≥5 cycles with <3% yield impact
Analytical Characterization Protocols
Quality Control Specifications
| Parameter | Acceptable Range | Method |
|---|---|---|
| Assay (HPLC) | ≥98.5% | USP <621> |
| Residual solvents | <500 ppm | GC-FID |
| Fluoride content | <100 ppm | Ion chromatography |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a therapeutic agent in various diseases:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation. A study focused on its effects on breast cancer cells demonstrated a reduction in cell viability and induction of apoptosis .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Potential
Recent investigations have highlighted the neuroprotective effects of pyrazole derivatives. This compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's .
Case Study: Anticancer Research
A notable case study involved the synthesis of this compound and its evaluation against various cancer cell lines. The study reported IC50 values indicating potent activity against breast and prostate cancer cells, suggesting its viability as a lead compound for further development .
Table: Summary of Pharmacological Activities
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science:
Synthesis of Novel Polymers
The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength.
Development of Sensors
Research is underway to explore the use of this compound in developing sensors for detecting specific biomolecules or environmental pollutants due to its unique chemical reactivity.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorobenzyl group can enhance the compound’s ability to cross biological membranes, while the amino group can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Positional Isomers: Fluorobenzyl Substitution
Key Differences :
Halogen Variation: Fluorine vs. Chlorine
Key Differences :
Functional Group Modifications on the Pyrazole Core
Key Differences :
Complex Substitutions: Multi-Halogen and Heterocyclic Systems
Key Differences :
- Crystallinity : The P1̄ space group (observed in analogues) suggests similar packing efficiency, influencing melting points and solubility .
Biological Activity
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS Number: 256504-39-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and research findings, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
Molecular Formula : C13H14FN3O2
Molecular Weight : 263.27 g/mol
Purity : >96%
The compound features a pyrazole ring substituted with an amino group, a fluorobenzyl group, and an ethyl ester group. The presence of the fluorine atom is particularly noteworthy as it can influence the compound’s reactivity and biological activity significantly .
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the Pyrazole Ring : Condensation of hydrazine with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).
- Introduction of the Amino Group : Nucleophilic substitution reactions involving suitable halogenated pyrazole intermediates.
- Attachment of the Fluorobenzyl Group : Nucleophilic aromatic substitution using fluorobenzyl halides.
- Esterification : Finalizing the structure by forming the ethyl ester using ethanol and an acid catalyst.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorobenzyl group enhances membrane permeability, while the amino group can participate in hydrogen bonding with target proteins .
Pharmacological Applications
This compound has been investigated for various pharmacological properties:
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against other pyrazole derivatives:
| Compound | Structure | Key Activity |
|---|---|---|
| Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate | Cl instead of F | Moderate anti-inflammatory |
| Ethyl 5-amino-1-(2-methylbenzyl)-1H-pyrazole-3-carboxylate | Methyl instead of F | Lower anti-inflammatory |
| Ethyl 5-amino-1-(2-bromobenzyl)-1H-pyrazole-3-carboxylate | Br instead of F | Similar activity profile |
The fluorine atom in this compound enhances its biological activity compared to its chloro and bromo counterparts .
Case Studies and Research Findings
Recent studies have focused on elucidating the structure–activity relationships (SARs) of pyrazole derivatives, including this compound. For instance:
- Anti-inflammatory Efficacy : A study demonstrated that derivatives exhibited significant COX inhibition with IC50 values ranging from 0.034 to 0.052 μM, indicating strong anti-inflammatory potential .
- Safety Profile Assessment : Histopathological evaluations suggest minimal gastric toxicity for certain derivatives, positioning them as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound?
The compound is synthesized via cyclocondensation reactions. A common approach involves reacting 2-fluorobenzylhydrazine derivatives with β-keto esters or cyanoacrylates. For example, condensation of (E)-ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines under controlled pH and temperature yields the pyrazole core. Subsequent functionalization (e.g., nitration followed by reduction) introduces the amino group at the 5-position . Key steps include:
Q. How is the structural integrity of this compound verified in research settings?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the 2-fluorobenzyl group (δ 5.3–5.5 ppm for CH₂, δ 7.1–7.4 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) .
- IR : Stretching frequencies for NH₂ (~3400 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .
- X-ray crystallography :
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Stability : Stable under inert atmospheres (N₂/Ar) at 2–8°C. Decomposes at >150°C, releasing CO, NOₓ, and HCl .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
- Waste disposal : Use licensed disposal services for contaminated solvents; avoid environmental release .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of pyrazole ring formation?
Regioselectivity is controlled by:
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the benzyl moiety direct cyclization to the 1-position .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor intramolecular cyclization over dimerization .
- Catalysts : Base catalysts (e.g., K₂CO₃) enhance nucleophilic attack during cyclocondensation .
Q. What computational approaches predict the pharmacological activity of this pyrazole derivative?
- Molecular docking : Studies with kinases (e.g., CDK2) highlight hydrogen bonding between the 5-amino group and Asp86, while the 2-fluorobenzyl group occupies hydrophobic pockets .
- QSAR models : Hammett constants (σ) for the fluorine substituent correlate with improved logP (lipophilicity) and bioavailability .
Q. How does the 2-fluorobenzyl group affect electronic properties and reactivity?
- Electron-withdrawing effect : Fluorine decreases electron density on the pyrazole ring, enhancing electrophilic substitution at the 4-position .
- Steric effects : The benzyl group’s ortho-fluorine creates steric hindrance, reducing unwanted side reactions (e.g., N-alkylation) .
Q. What strategies resolve contradictions in reported biological activities of similar pyrazole derivatives?
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition).
- Structure-activity relationship (SAR) : Positional isomerism (e.g., 2-fluoro vs. 4-fluorobenzyl) significantly alters target affinity. For example, 2-fluorobenzyl derivatives show 10-fold higher potency against COX-2 than 4-fluoro analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
